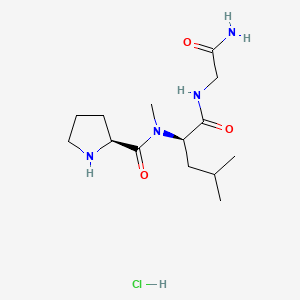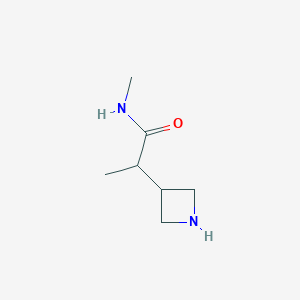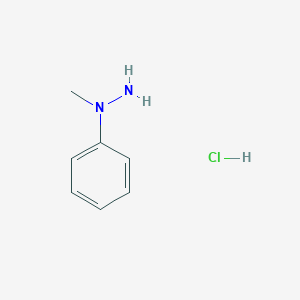![molecular formula C9H16N2.C8H16O2<br>C17H32N2O2 B12087032 2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 33918-18-2](/img/structure/B12087032.png)
2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound that combines the properties of 2-ethylhexanoic acid and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine. 2-Ethylhexanoic acid is a carboxylic acid widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. Finally, oxidation of 2-ethylhexanal yields 2-ethylhexanoic acid .
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be synthesized through various methods, including the reaction of appropriate amines with cyclic ketones under specific conditions .
Industrial Production Methods
The industrial production of 2-ethylhexanoic acid involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as hydroformylation, aldol condensation, hydrogenation, and oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions .
Major Products
The major products formed from these reactions include 2-ethylhexanol, esters, and other derivatives that have various industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexanoic acid is widely used in the preparation of metal derivatives that are soluble in nonpolar organic solvents. These derivatives are used as catalysts in polymerizations and oxidation reactions . Additionally, it is used as a stabilizer and wood preservative .
Wirkmechanismus
The mechanism of action of 2-ethylhexanoic acid involves its ability to form coordination complexes with metal cations. These complexes function as catalysts in various chemical reactions, facilitating processes such as polymerization and oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 2-Ethylhexanol
- Valproic acid
- Propylheptyl alcohol
Uniqueness
2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal derivatives that are effective catalysts in nonpolar solvents. This property distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
33918-18-2 |
|---|---|
Molekularformel |
C9H16N2.C8H16O2 C17H32N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C8H16O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-5-6-7(4-2)8(9)10/h1-8H2;7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
CZGBZUGXSWLVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C1CCC2=NCCCN2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)



![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)


